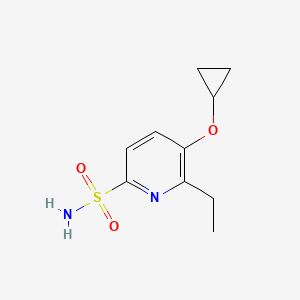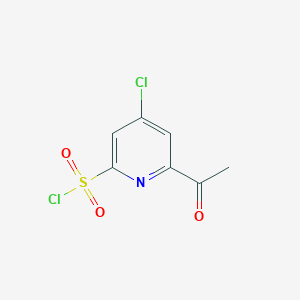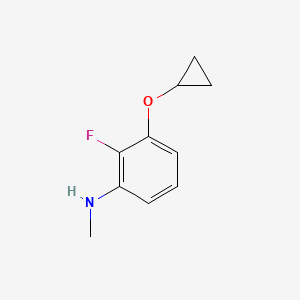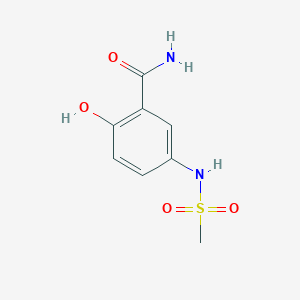
3-Hydroxy-N,N,5-trimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-N,N,5-trimethylbenzamide is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.218 g/mol . This compound is characterized by the presence of a hydroxyl group (-OH) attached to the benzene ring, along with three methyl groups and an amide functional group. It is a white, crystalline solid with a melting point of 120-122°C.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N,N,5-trimethylbenzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This green and rapid pathway provides a high yield and is eco-friendly. The reaction is performed at mild conditions, making it suitable for various industrial applications.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives, including this compound, often involves the use of solid acid catalysts. These catalysts are prepared via a two-step procedure and are reusable, which enhances the efficiency and sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-N,N,5-trimethylbenzamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3-Hydroxy-N,N,5-trimethylbenzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-N,N,5-trimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-N,N,4-trimethylbenzamide
- N-methoxy-N,3,5-trimethylbenzamide
- 3-Hydroxy-N,N,2-trimethylbenzamide
Uniqueness
3-Hydroxy-N,N,5-trimethylbenzamide is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
3-hydroxy-N,N,5-trimethylbenzamide |
InChI |
InChI=1S/C10H13NO2/c1-7-4-8(6-9(12)5-7)10(13)11(2)3/h4-6,12H,1-3H3 |
Clé InChI |
QAAWHICISUMSQU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)O)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


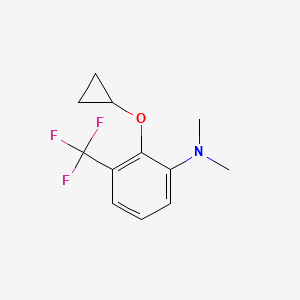
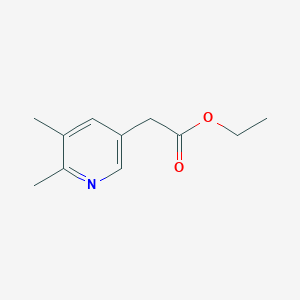
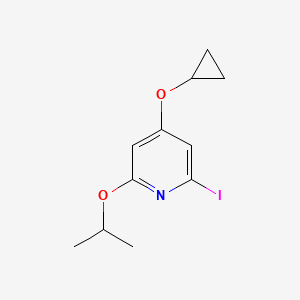

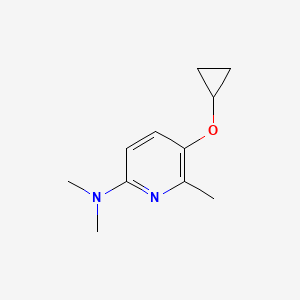
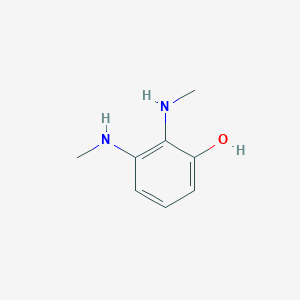
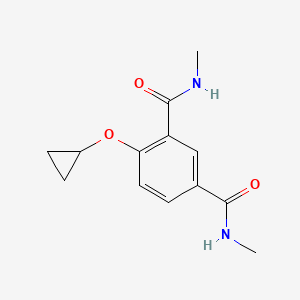
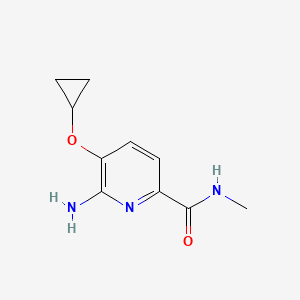
![1-[2-(Chloromethyl)-5-hydroxypyridin-4-YL]ethanone](/img/structure/B14834661.png)
